molecular formula C21H21N5O2 B3017696 4-phenyl-6-{[1-(pyrazine-2-carbonyl)piperidin-4-yl]methoxy}pyrimidine CAS No. 2380008-76-2

4-phenyl-6-{[1-(pyrazine-2-carbonyl)piperidin-4-yl]methoxy}pyrimidine

Cat. No.: B3017696
CAS No.: 2380008-76-2
M. Wt: 375.432
InChI Key: FNVYVFFBLTXGJZ-UHFFFAOYSA-N
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Description

4-phenyl-6-{[1-(pyrazine-2-carbonyl)piperidin-4-yl]methoxy}pyrimidine is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a pyrimidine core substituted with a phenyl group and a pyrazine-carbonyl-piperidine moiety. Its unique structure allows it to participate in diverse chemical reactions and exhibit significant biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-phenyl-6-{[1-(pyrazine-2-carbonyl)piperidin-4-yl]methoxy}pyrimidine typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-phenyl-6-{[1-(pyrazine-2-carbonyl)piperidin-4-yl]methoxy}pyrimidine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

4-phenyl-6-{[1-(pyrazine-2-carbonyl)piperidin-4-yl]methoxy}pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-phenyl-6-{[1-(pyrazine-2-carbonyl)piperidin-4-yl]methoxy}pyrimidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For instance, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to its potential use as an anti-tubercular agent .

Comparison with Similar Compounds

Similar Compounds

  • 4-phenyl-6-{[1-(pyrazine-2-carbonyl)piperazine-4-yl]methoxy}pyrimidine
  • 4-phenyl-6-{[1-(pyrazine-2-carbonyl)homopiperazine-4-yl]methoxy}pyrimidine

Uniqueness

4-phenyl-6-{[1-(pyrazine-2-carbonyl)piperidin-4-yl]methoxy}pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

[4-[(6-phenylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-pyrazin-2-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O2/c27-21(19-13-22-8-9-23-19)26-10-6-16(7-11-26)14-28-20-12-18(24-15-25-20)17-4-2-1-3-5-17/h1-5,8-9,12-13,15-16H,6-7,10-11,14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNVYVFFBLTXGJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1COC2=NC=NC(=C2)C3=CC=CC=C3)C(=O)C4=NC=CN=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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